2-Hydroxystilbamidine diisethionate
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Overview
Description
2-Hydroxystilbamidine diisethionate is a hydroxy-4-4’ diamidino stilbene compound used as a diisethionate salt. It belongs to the aromatic diamidine series of compounds, which are known for their strong activity against bacteria, protozoa, and fungi. This compound has been clinically used in the treatment of systemic mycosis, visceral leishmaniasis, and prophylaxis and treatment of African trypanosomiasis .
Preparation Methods
The synthesis of 2-Hydroxystilbamidine diisethionate involves the substitution of nuclear derivatives of 4:4′- and 3:3′-diamidinostilbene. The synthetic route typically includes the reaction of appropriate stilbene derivatives with amidine groups under controlled conditions . Industrial production methods are not extensively detailed in the literature, but the compound is synthesized in research laboratories for its trypanocidal properties .
Chemical Reactions Analysis
2-Hydroxystilbamidine diisethionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the molecule, potentially modifying its biological activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Hydroxystilbamidine diisethionate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxystilbamidine diisethionate involves its interaction with extracellular DNA and lysosomes. In Trypanosomes, the compound binds extensively and selectively to kinetoplastic DNA, inhibiting cell division and reproduction. In yeast, it binds to extranuclear DNA, causing numerous mutations. The compound is also taken up in lysosomes, leading to an increase in lysosome-like bodies and secretion granules in trypanosomal organisms .
Comparison with Similar Compounds
2-Hydroxystilbamidine diisethionate is part of the aromatic diamidine series, which includes compounds such as pentamidine, propamidine, stilbamidine, and berenil. These compounds share similar antimicrobial properties but differ in their toxicity and clinical applications. For example, this compound is less toxic than stilbamidine and is preferred for clinical use . Other similar compounds include dihydroxystilbamidine and dimethylstilbamidine, which have been studied for their trypanocidal activity .
Properties
Molecular Formula |
C20H28N4O9S2 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C16H16N4O.2C2H6O4S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*3-1-2-7(4,5)6/h1-9,21H,(H3,17,18)(H3,19,20);2*3H,1-2H2,(H,4,5,6)/b4-1+;; |
InChI Key |
XVTQTNAKZYLTNZ-HFPMQDOPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Origin of Product |
United States |
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